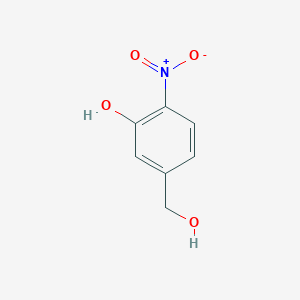

5-(羟甲基)-2-硝基苯酚

概述

描述

5-(Hydroxymethyl)-2-nitrophenol is an organic compound that is a member of the class of furans. It is formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents . It is virtually absent from fresh foods, but it is naturally generated in sugar-containing foods during storage, especially by drying or cooking .

Molecular Structure Analysis

The molecular structure of 5-(Hydroxymethyl)-2-nitrophenol consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecule is a member of furans, an arenecarbaldehyde, and a primary alcohol .Chemical Reactions Analysis

5-(Hydroxymethyl)-2-nitrophenol undergoes various chemical reactions. It has a role as an indicator and a Maillard reaction product . It can be converted to a non-excretable, genotoxic compound called 5-sulfoxymethylfurfural . It also undergoes photocatalytic conversion to produce a number of fuels and chemicals .Physical and Chemical Properties Analysis

5-(Hydroxymethyl)-2-nitrophenol is a white low-melting solid, which is highly soluble in both water and organic solvents . Its molecular formula is C6H6O3 .科学研究应用

有机合成

5-(羟甲基)-2-硝基苯酚: 是一种用途广泛的有机合成化合物,特别是在精细化学品的合成中作为构建模块。 其羟甲基可以用于各种碳-碳键形成反应,而硝基则提供了进一步官能化的途径 .

食品工业应用

在食品工业中,5-(羟甲基)-2-硝基苯酚的衍生物正在研究中,它们有可能用作调味剂或添加剂。 该化合物的结构与5-羟甲基糠醛 (HMF) 相似,这表明它有可能增强风味,特别是在美拉德反应很重要的烘焙食品中 .

表观遗传学研究

该化合物的衍生物,特别是那些包含羟甲基的衍生物,在表观遗传学研究中引起了人们的兴趣。 它们可以作为研究 DNA 甲基化过程的类似物,这对于理解基因表达和调控至关重要 .

制药应用

5-(羟甲基)-2-硝基苯酚: 由于其结构与5-羟甲基糠醛 类似,因此可能具有药用价值,5-羟甲基糠醛 已经显示出具有结合镰状血红蛋白和预防镰状细胞危机的潜力。 这表明可以探索5-(羟甲基)-2-硝基苯酚的衍生物以用于类似的治疗应用 .

生物质转化

该化合物在结构上与5-羟甲基糠醛 (HMF) 相关,5-羟甲基糠醛 (HMF) 是生物质转化中的关键分子。 它有可能用作生产生物燃料和其他源自生物质的可持续化学品的中间体 .

分析化学

在分析化学中,5-(羟甲基)-2-硝基苯酚 可以用作色谱分析中的标准品或试剂,以量化复杂混合物中类似的化合物,因为其具有独特的化学性质 .

材料科学

5-(羟甲基)-2-硝基苯酚 中存在的硝基和羟甲基使其成为合成具有独特性能的新型聚合物和材料的候选物质,例如增强耐久性或热稳定性 .

环境科学

5-(羟甲基)-2-硝基苯酚 的衍生物可用于环境科学中修复污染物。 其进行各种化学反应的能力使其适用于分解或转化环境中的有害物质 .

安全和危害

未来方向

The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . Furanic platform molecules can lead to novel biobased surfactants with original molecular design .

作用机制

Target of Action

For instance, 5-Hydroxymethylcytosine (5hmC), a related compound, plays an important role in many biological processes as an epigenetic mediator . It is involved in gene regulation and is considered an intermediate product of active DNA demethylation .

Mode of Action

For example, 5-Hydroxymethylfurfural, a furfural compound, has been shown to inhibit mast cell activation . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might interact with its targets in a similar manner, potentially leading to changes in cellular functions.

Biochemical Pathways

For instance, it has been used in a bi-enzymatic cascade system for the biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might also be involved in similar biochemical pathways, affecting downstream effects.

Pharmacokinetics

It is known that hydroxymethyl compounds can be metabolized in the liver . For instance, cimetidine, a drug used to treat ulcers, is metabolized to sulfoxide and 5-hydroxymethyl derivatives in the liver . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might have similar ADME properties, which could impact its bioavailability.

Result of Action

For instance, it has been shown to ameliorate allergic inflammation in HMC-1 cells by inactivating NF-κB and MAPK signaling pathways . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might have similar effects on molecular and cellular functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Hydroxymethyl)-2-nitrophenol. For instance, it has been shown that 5-hmC, a related compound, can respond to environmental factors, leading to the development of disease . This suggests that environmental factors such as temperature, pH, and the presence of other chemicals might influence the action of 5-(Hydroxymethyl)-2-nitrophenol.

生化分析

Biochemical Properties

It’s structurally similar to 5-Hydroxymethylfurfural (HMF), which is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Studies on HMF, a structurally similar compound, have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Studies on HMF suggest that it forms through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . It’s possible that 5-(Hydroxymethyl)-2-nitrophenol may have a similar mechanism of action.

Metabolic Pathways

The metabolic pathways involving 5-(Hydroxymethyl)-2-nitrophenol are not well-characterized. Hmf, a structurally similar compound, is known to be involved in several metabolic pathways

属性

IUPAC Name |

5-(hydroxymethyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFRYKXELURVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561239 | |

| Record name | 5-(Hydroxymethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61161-83-9 | |

| Record name | 5-(Hydroxymethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

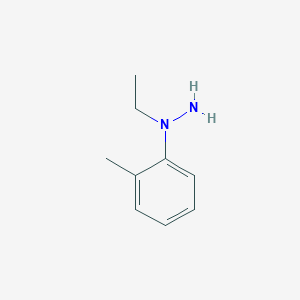

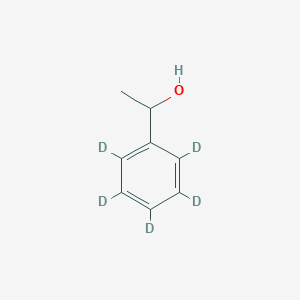

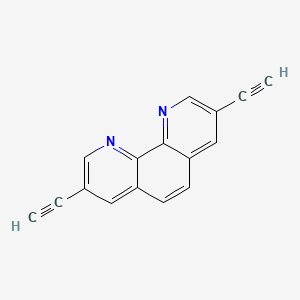

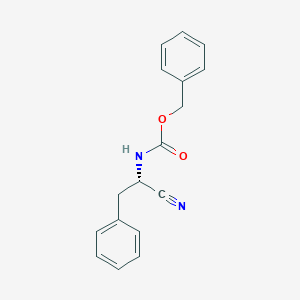

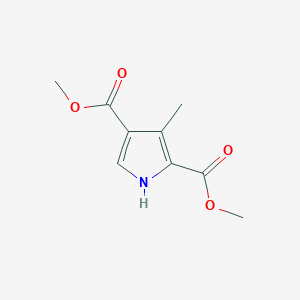

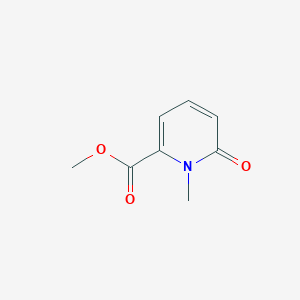

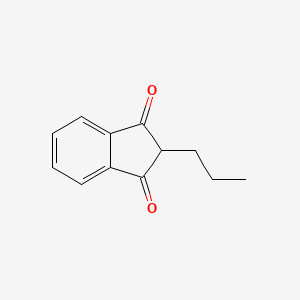

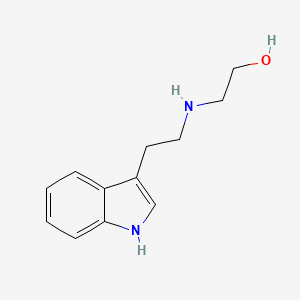

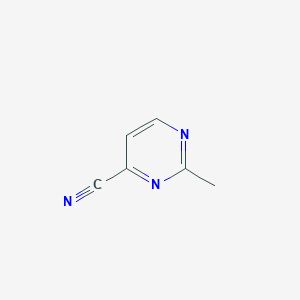

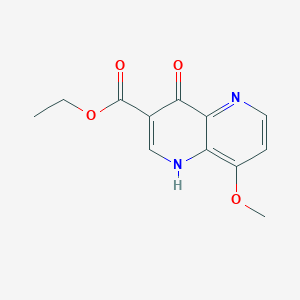

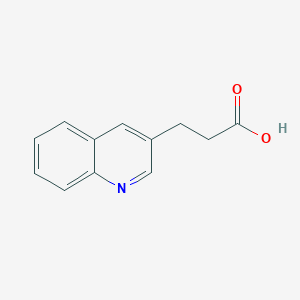

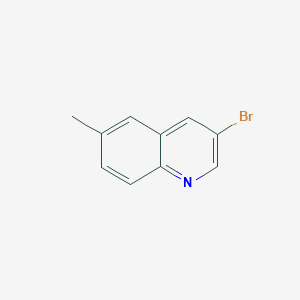

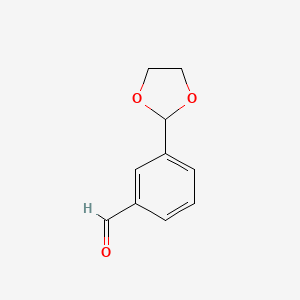

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。